Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate is a chemical compound with the molecular formula C15H18ClNO5 and a molecular weight of 327.76 g/mol . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate typically involves the reaction of diethyl malonate with 4-methoxyaniline in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution where halogens or other groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. It may act by inhibiting or activating enzymes, binding to receptors, or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Diethyl [amino(3-chloro-4-methoxyphenyl)methylidene]propanedioate
- Diethyl [amino(4-methoxyphenyl)methylidene]malonate
- Diethyl [amino(4-methoxyphenyl)methylidene]succinate
Uniqueness
Diethyl [amino(4-methoxyphenyl)methylidene]propanedioate is unique due to its specific structural features, such as the presence of the 4-methoxyphenyl group and the propanedioate moiety. These structural elements contribute to its distinct chemical and physical properties, making it valuable for various applications .
Properties
CAS No. |
142892-71-5 |
---|---|
Molecular Formula |
C15H19NO5 |
Molecular Weight |
293.31 g/mol |
IUPAC Name |
diethyl 2-[amino-(4-methoxyphenyl)methylidene]propanedioate |
InChI |
InChI=1S/C15H19NO5/c1-4-20-14(17)12(15(18)21-5-2)13(16)10-6-8-11(19-3)9-7-10/h6-9H,4-5,16H2,1-3H3 |
InChI Key |
LQYTVOZVGTZQHC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=C(C=C1)OC)N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.